3-Bromo-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
This compound is a benzaldehyde derivative functionalized with bromine (Br) at the 3-position, methoxy (-OCH₃) at the 4-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 5-position. Its molecular formula is C₁₇H₂₂BBrO₄, with a molecular weight of 397.08 g/mol. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, while the bromine and methoxy substituents modulate electronic and steric properties, influencing reactivity and solubility . This compound serves as a critical intermediate in pharmaceutical and materials science, particularly in synthesizing conjugated polymers or bioactive molecules .
Properties
IUPAC Name |
3-bromo-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-17)7-11(16)12(10)18-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAAPNHFBIFZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction is carried out under solvent-free conditions, which makes it more environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles, making it a versatile intermediate in organic synthesis.
Cross-Coupling Reactions: The boronate ester group allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Benzaldehydes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as an intermediate in chemical reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through cross-coupling reactions, while the bromine atom allows for further functionalization through substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituent types, positions, and electronic effects:
Reactivity Comparison
- Suzuki-Miyaura Coupling : The target compound’s bromine allows oxidative addition with palladium catalysts, while the boronate ester facilitates transmetallation. In contrast, 4-(BPin)benzaldehyde lacks a leaving group (e.g., Br), requiring pre-functionalization for coupling.
- Electronic Effects : Methoxy groups in the target compound and 3-Methoxy-5-(BPin)benzaldehyde donate electron density, stabilizing intermediates in nucleophilic substitutions. Fluorinated analogues (e.g., ) exhibit stronger electron-withdrawing effects, altering reaction rates.
- Steric Hindrance : The bulky BPin group at position 5 in the target compound may slow coupling kinetics compared to para-substituted derivatives like 4-(BPin)benzaldehyde .
Physical Properties
- Solubility : All BPin-containing compounds are soluble in polar aprotic solvents (e.g., THF, DMSO) due to the boronate ester . Methoxy and bromine substituents enhance solubility in alcohols .
- Melting Points : Bromine and methoxy groups increase melting points (target compound: ~150–160°C estimated) compared to simpler analogues like 4-(BPin)benzaldehyde (~80–90°C) .
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